6-(4-Chlorophenyl)pyridazin-3-amine
Overview
Description
6-(4-Chlorophenyl)pyridazin-3-amine is a heterocyclic compound that features a pyridazine ring substituted with a 4-chlorophenyl group at the 6-position and an amine group at the 3-position. This compound is part of the pyridazine family, which is known for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Chlorophenyl)pyridazin-3-amine typically involves the reaction of 3-amino-6-chloropyridazine with a suitable boronic acid in the presence of a palladium catalyst. One common method involves using tetrakis(triphenylphosphine)palladium(0) and sodium carbonate in a mixture of water and toluene at 90°C for 12 hours . Another method employs microwave irradiation with potassium carbonate in ethanol and water at 120°C for 10 minutes .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions: 6-(4-Chlorophenyl)pyridazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Sodium carbonate in toluene, with heating.
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted derivatives with various functional groups replacing the chlorine atom.
- Oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating inflammatory diseases and certain types of cancer.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The compound’s anticancer activity is attributed to its ability to interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Pyridazine: The parent compound, known for its broad spectrum of biological activities.
Pyridazinone: A derivative with a keto group, exhibiting enhanced pharmacological properties.
Uniqueness: 6-(4-Chlorophenyl)pyridazin-3-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a 4-chlorophenyl group and an amine group on the pyridazine ring enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
Properties
IUPAC Name |
6-(4-chlorophenyl)pyridazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-8-3-1-7(2-4-8)9-5-6-10(12)14-13-9/h1-6H,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKPYBJMJKISBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482736 | |
Record name | 6-(4-Chlorophenyl)pyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58059-47-5 | |
Record name | 6-(4-Chlorophenyl)pyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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